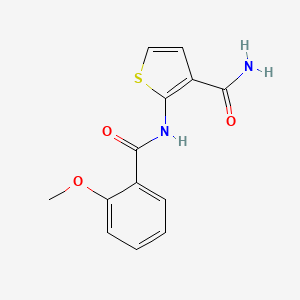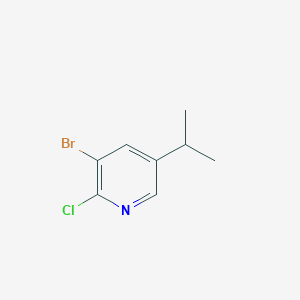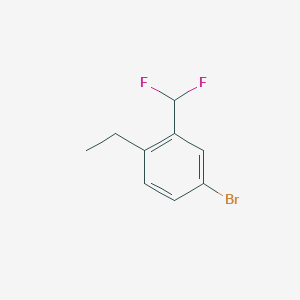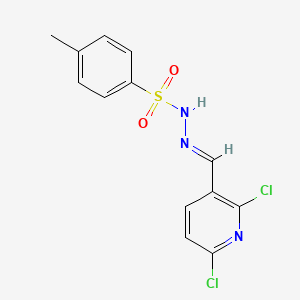![molecular formula C6H18N4O4S B2784841 Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid CAS No. 23061-57-6](/img/structure/B2784841.png)
Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid: is a chemical compound with the molecular formula C12H34N8O4S and a molecular weight of 386.51 g/mol . This compound is known for its unique structure, which includes two guanidine groups connected by a sulfuric acid moiety. It is primarily used in research and industrial applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid typically involves the reaction of 1-[3-(dimethylamino)propyl]guanidine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the careful addition of sulfuric acid to a solution of 1-[3-(dimethylamino)propyl]guanidine, followed by purification steps to isolate the final product. The industrial production methods are designed to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield various reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Applications De Recherche Scientifique
Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
- Bis(1-[3-(dimethylamino)propyl]guanidine), hydrochloric acid
- Bis(1-[3-(dimethylamino)propyl]guanidine), nitric acid
- Bis(1-[3-(dimethylamino)propyl]guanidine), phosphoric acid
Uniqueness: Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid is unique due to its specific structure and the presence of the sulfuric acid moiety. This gives it distinct chemical properties and reactivity compared to similar compounds with different acid moieties .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid involves the reaction of 1,3-diaminopropane with N,N-dimethylformamide dimethyl acetal followed by reaction with cyanamide and sulfuric acid.", "Starting Materials": [ "1,3-diaminopropane", "N,N-dimethylformamide dimethyl acetal", "cyanamide", "sulfuric acid" ], "Reaction": [ "1. 1,3-diaminopropane is reacted with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst to form 1-[3-(dimethylamino)propyl]guanidine.", "2. Cyanamide is added to the reaction mixture and stirred for a period of time to allow for the formation of Bis(1-[3-(dimethylamino)propyl]guanidine).", "3. Sulfuric acid is added to the reaction mixture to protonate the guanidine groups and form Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid.", "4. The product is isolated and purified using standard techniques." ] } | |
Numéro CAS |
23061-57-6 |
Formule moléculaire |
C6H18N4O4S |
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
2-[3-(dimethylamino)propyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C6H16N4.H2O4S/c1-10(2)5-3-4-9-6(7)8;1-5(2,3)4/h3-5H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4) |
Clé InChI |
PFSBRVAUQQQEMA-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN=C(N)N.CN(C)CCCN=C(N)N.OS(=O)(=O)O |
SMILES canonique |
CN(C)CCCN=C(N)N.OS(=O)(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2784765.png)
![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2784767.png)
![2-Chloro-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2784768.png)

![4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide](/img/structure/B2784771.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2784774.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2784777.png)
![3-(4-ethylphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole](/img/structure/B2784778.png)



